molecular formula C34H20F2O4 B3824814 [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate

[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate

Cat. No.: B3824814
M. Wt: 530.5 g/mol
InChI Key: SXOBDSGWMXLAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate: is a complex organic compound that features a unique structure combining naphthalene and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of naphthalene derivatives with fluorobenzoic acid under acidic conditions. The reaction may proceed through the formation of an intermediate, such as a naphthyl ester, which is then further reacted with fluorobenzoyl chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, solvent selection plays a crucial role in the efficiency of the synthesis, with solvents like dichloromethane or toluene being commonly used.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced naphthalene derivatives.

    Substitution: Halogenated naphthalene compounds.

Scientific Research Applications

Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or fluorescent probes due to their unique structural features.

Medicine: Pharmaceutical research may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate stands out due to its combination of naphthalene and fluorobenzoyl groups, which confer unique chemical properties and reactivity. This structural uniqueness allows for diverse applications in various scientific and industrial fields.

Properties

IUPAC Name

[1-[2-(2-fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20F2O4/c35-27-15-7-5-13-25(27)33(37)39-29-19-17-21-9-1-3-11-23(21)31(29)32-24-12-4-2-10-22(24)18-20-30(32)40-34(38)26-14-6-8-16-28(26)36/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOBDSGWMXLAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5F)OC(=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate
Reactant of Route 5
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.